(2-Fluoro-3,5-diformylphenyl)boronic acid

Lipophilicity Drug Design Membrane Permeability

Researchers needing a bifunctional building block with orthogonal reactivity often face failed couplings or suboptimal dynamic covalent equilibria. This compound solves that with three distinct reactive handles on one ring. • pKa ~6.93: >50% reactive trigonal form at physiological pH, enabling efficient diol binding for hydrogels. • LogP 1.13: optimal CNS drug candidate lipophilicity; avoids the hydrophilicity of the non-fluorinated analog. • Dual aldehyde + boronic acid groups: simultaneous imine condensation and Suzuki coupling for COF/polymer synthesis. Bulk supply with consistent 97% purity.

Molecular Formula C8H6BFO4
Molecular Weight 195.94 g/mol
CAS No. 870778-85-1
Cat. No. B1340021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-3,5-diformylphenyl)boronic acid
CAS870778-85-1
Molecular FormulaC8H6BFO4
Molecular Weight195.94 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1F)C=O)C=O)(O)O
InChIInChI=1S/C8H6BFO4/c10-8-6(4-12)1-5(3-11)2-7(8)9(13)14/h1-4,13-14H
InChIKeyKKXARFPYUGQNNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 2-Fluoro-3,5-diformylphenylboronic acid


(2-Fluoro-3,5-diformylphenyl)boronic acid (CAS 870778-85-1) is a polyfunctional arylboronic acid featuring a unique combination of a fluorine atom, two formyl groups, and a boronic acid group on the same phenyl ring . With a molecular formula of C8H6BFO4 and a molecular weight of 195.94 g/mol, it serves as a versatile building block for Suzuki-Miyaura cross-coupling, dynamic covalent chemistry, and the construction of covalent organic frameworks (COFs) and porous polymers . The simultaneous presence of orthogonal reactive handles (aldehyde for imine formation, boronic acid for Suzuki coupling or boronate ester formation) and a fluorine substituent for electronic tuning makes it a strategic choice for complex molecular architecture.

2-Fluoro Analog vs. Unsubstituted


The non-fluorinated parent compound, 3,5-diformylphenylboronic acid (CAS 480424-62-2), shares the same dialdehyde-boronic acid scaffold but lacks the ortho-fluorine substituent. This seemingly minor structural difference results in quantifiably distinct physicochemical properties: a >2-unit LogP shift, a significantly lowered boronic acid pKa, and altered thermal behavior . Such differences directly impact solubility, reactivity, and performance in applications where lipophilicity or pH-dependent binding governs function. Simple replacement without quantitative justification can lead to failed coupling reactions, altered dynamic covalent equilibria, or suboptimal biological partitioning.

2-Fluoro vs. Unsubstituted: Quantitative Evidence


Fluorine-Driven Lipophilicity Gain

The presence of the ortho-fluorine substituent dramatically increases the lipophilicity of the target compound compared to its non-fluorinated congener. The experimental/computed LogP for (2-fluoro-3,5-diformylphenyl)boronic acid is 1.1303, whereas 3,5-diformylphenylboronic acid exhibits a LogP of -1.00860 . This represents a difference of +2.1389 LogP units, translating to an approximately 138-fold greater partitioning into octanol over water.

Lipophilicity Drug Design Membrane Permeability ADME LogP

Lower Boronic Acid pKa with Fluorine

The electron-withdrawing nature of the ortho-fluorine and the two formyl groups synergistically lowers the pKa of the boronic acid moiety. The predicted pKa of (2-fluoro-3,5-diformylphenyl)boronic acid is 6.93±0.58 . In contrast, the simplest arylboronic acid, phenylboronic acid, has a pKa of approximately 8.8 [1]. While a direct pKa value for 3,5-diformylphenylboronic acid is not widely reported, the additive electronic effects of the fluorine atom can be inferred from 2-fluorophenylboronic acid (pKa ~8.32) , suggesting the diformyl-fluoro combination yields a uniquely acidic boronic acid within this subclass.

Boronic Acid Acidity Dynamic Covalent Chemistry pH-Responsive Materials Saccharide Sensing

Melting Point Depression for Processability

The introduction of fluorine disrupts crystal packing, resulting in a measurably lower melting point. The literature melting point for (2-fluoro-3,5-diformylphenyl)boronic acid is 235–240 °C , compared to 255–259 °C (with decomposition) for 3,5-diformylphenylboronic acid . This 15–24 °C reduction can facilitate melt-processing, solvent-free reactions, and purification.

Thermal Properties Processability Formulation Solubility

Application Scenarios for 2-Fluoro Analog


Lipophilic Building Block for CNS Suzuki Coupling

The LogP of 1.1303 positions this fluoro-diformyl boronic acid within the optimal lipophilicity range for central nervous system (CNS) drug candidates. When used in Suzuki-Miyaura coupling to elaborate drug-like scaffolds, the inherent lipophilicity of the boronic acid fragment contributes favorably to the overall LogD of the final compound, potentially improving blood-brain barrier penetration. The non-fluorinated analog (LogP -1.00860) would impart a hydrophilic character that could hinder CNS exposure.

Boronate Ester Hydrogels at Physiological pH

With a boronic acid pKa of ~6.93, this compound is more acidic than standard phenylboronic acids (pKa ~8.8) and even 2-fluorophenylboronic acid (pKa ~8.32). This means a greater fraction of the boronic acid is in the reactive, electron-deficient trigonal form at pH 7.4, enabling more efficient and stable boronate ester formation with diols such as cell-surface glycans. This is critical for developing dynamic covalent hydrogels for triggered cell capture and release at physiological pH without requiring extreme conditions.

Orthogonal Double-Functionalization for COF Synthesis

The aldehyde groups enable imine condensation, while the boronic acid can form boroxine or boronate ester linkages. The specific substitution pattern (2-fluoro-3,5-diformyl) provides geometric and electronic tuning distinct from the parent 3,5-diformylphenylboronic acid. The lower melting point and enhanced solubility stemming from fluorination facilitate solution-based COF synthesis under milder conditions, potentially yielding higher crystallinity and porosity.

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